2-(2-Ethylphenyl)propanoic acid
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Overview
Description
2-(2-Ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atom at the second position of the propanoic acid is replaced by a 2-ethylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)propanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of ethylbenzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
2-(2-Ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)propanoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
2-(2-Ethylphenyl)propanoic acid can be compared with other similar compounds such as:
Ibuprofen: Another derivative of propanoic acid with similar anti-inflammatory properties.
Naproxen: A propanoic acid derivative with a longer half-life and similar anti-inflammatory effects.
Ketoprofen: Known for its potent anti-inflammatory and analgesic properties.
These compounds share a common mechanism of action but differ in their pharmacokinetics and specific applications. The unique structural features of this compound, such as the 2-ethylphenyl group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-4-5-7-10(9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZKYQNKZIZZIZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C(=O)O |
Origin of Product |
United States |
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